![molecular formula C22H32N2O4 B1413235 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 2089649-33-0](/img/structure/B1413235.png)
2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Übersicht
Beschreibung
“2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate” is a chemical compound with the molecular formula C22H32N2O4 . It belongs to the class of organic compounds known as aliphatic heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be determined by its molecular formula, C22H32N2O4 . It appears to contain a spirocyclic structure (indicated by the term ‘spiro’ in its name), which is a compound with two rings that share a single atom.Physical And Chemical Properties Analysis
Some basic physical and chemical properties can be inferred from the compound’s structure. For example, it likely has a significant molecular weight (388.50 g/mol) due to its size and complexity. The presence of polar functional groups (such as the carboxylate groups) could influence its solubility properties.Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, while structurally different, share some chemical characteristics with the specified compound due to the presence of tert-butyl groups. SPAs are used in various products to retard oxidative reactions. Studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies are recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Fate in Environmental Systems
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, have been extensively reviewed. Microorganisms capable of degrading ETBE in soil and groundwater have been identified, suggesting pathways for the microbial breakdown of similar ether-containing compounds. The degradation begins with hydroxylation, followed by the formation of several intermediates. This research underscores the microbial capacity to degrade complex organic molecules and the potential environmental impacts of ether oxygenates (Thornton et al., 2020).
Decomposition Studies for Environmental Cleanup
Methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor has been studied, demonstrating the feasibility of applying radio frequency plasma for decomposing and converting MTBE. This research could provide insights into advanced methods for the environmental cleanup of organic pollutants, including the decomposition of complex organic compounds (Hsieh et al., 2011).
Wirkmechanismus
Mode of Action
It is known that compounds with similar structures can undergo free radical reactions . These reactions involve the formation of a radical, which can then interact with its targets, leading to various changes in the biological system .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in free radical reactions . These reactions can affect various biochemical pathways, leading to downstream effects.
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .
Eigenschaften
IUPAC Name |
7-O-tert-butyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-5-27-19(25)18-14-23(13-17-9-7-6-8-10-17)15-22(18)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMJRXHRUBYVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111649 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate | |
CAS RN |
2089649-33-0 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



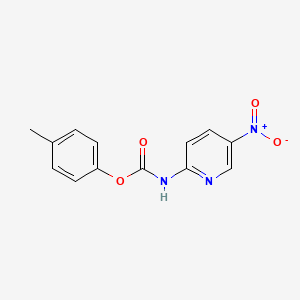



![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

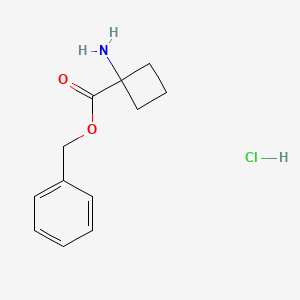
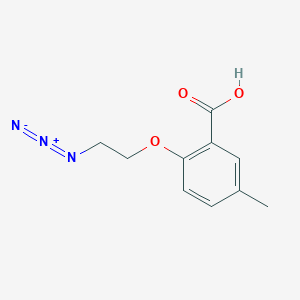
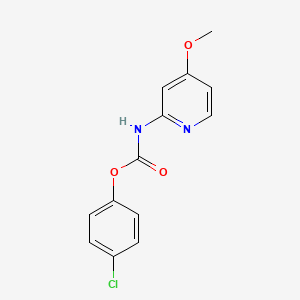
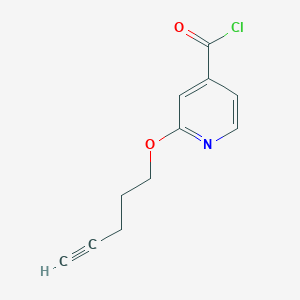
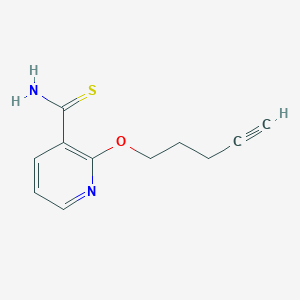

![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)